Cas no 10588-99-5 (1-Isobenzofuranpropanamine,1,3-dihydro-N,N-dimethyl-1-phenyl-, hydrochloride (1:1))

1-Isobenzofuranpropanamine,1,3-dihydro-N,N-dimethyl-1-phenyl-, hydrochloride (1:1) structure
10588-99-5 structure
Product name:1-Isobenzofuranpropanamine,1,3-dihydro-N,N-dimethyl-1-phenyl-, hydrochloride (1:1)
CAS No:10588-99-5
MF:C20H24N2S2
MW:356.54796
CID:158876
PubChem ID:114420

1-Isobenzofuranpropanamine,1,3-dihydro-N,N-dimethyl-1-phenyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Isobenzofuranpropanamine,1,3-dihydro-N,N-dimethyl-1-phenyl-, hydrochloride (1:1)
    • 2-methylsulfanyl-10-(2-piperidin-3-ylethyl)phenothiazine
    • 1-Isobenzofuranpropanamine,1,3-dihydro-N,N-dimethyl-1-phenyl-, hydrochloride (9CI)
    • 1-Phthalanpropylamine,N,N-dimethyl-1-phenyl-, hydrochloride (7CI,8CI)
    • LU 3-018
    • SCHEMBL143594
    • 10588-99-5
    • 1-Phthalanpropylamine, N,N-dimethyl-1-phenyl-, hydrochloride
    • Phthalan, 1-(3-dimethylaminopropyl)-1-phenyl-, hydrochloride
    • N,N-Dimethyl-3-(1-phenyl-1,3-dihydro-2-benzofuran-1-yl)propan-1-amine--hydrogen chloride (1/1)
    • DTXSID30909779
    • Inchi: InChI=1S/C20H24N2S2/c1-23-16-8-9-20-18(13-16)22(12-10-15-5-4-11-21-14-15)17-6-2-3-7-19(17)24-20/h2-3,6-9,13,15,21H,4-5,10-12,14H2,1H3
    • InChI Key: SXOYTTUKVFYFPB-UHFFFAOYSA-N
    • SMILES: CSC1C=CC2=C(N(C3=CC=CC=C3S2)CCC2CCCNC2)C=1

Computed Properties

  • Exact Mass: 317.15482
  • Monoisotopic Mass: 356.138
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 12.5Ų

Experimental Properties

  • Boiling Point: 384.4°Cat760mmHg
  • Flash Point: 113.2°C
  • PSA: 12.47
  • LogP: 5.79470

1-Isobenzofuranpropanamine,1,3-dihydro-N,N-dimethyl-1-phenyl-, hydrochloride (1:1) Related Literature

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